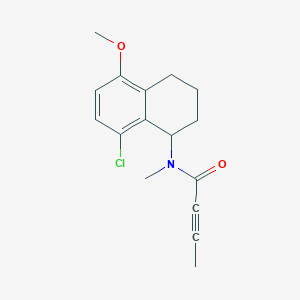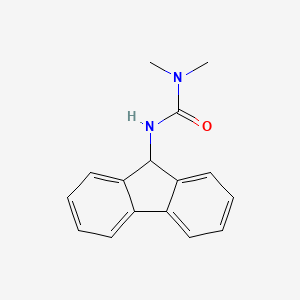
3-(9H-fluoren-9-yl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They typically have a fluorene core structure, which is a polycyclic aromatic hydrocarbon composed of naphthalene and cyclopentene rings .
Synthesis Analysis
While the specific synthesis process for “3-(9H-fluoren-9-yl)-1,1-dimethylurea” is not available, fluorene derivatives are often synthesized through various organic reactions, including chloroacetylation and reactions with various aryl/heteroaryl aldehydes .Molecular Structure Analysis
The molecular structure of fluorene derivatives generally consists of a fluorene core, which is a three-ring structure, with various functional groups attached . The specific structure of “3-(9H-fluoren-9-yl)-1,1-dimethylurea” would likely include a fluorene core with a urea group attached, but without specific information, this is speculative.Chemical Reactions Analysis
Fluorene derivatives can undergo various chemical reactions, depending on the functional groups present . They can participate in oxidation reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives depend on their specific structure . They often have high melting points and are typically solid at room temperature .Aplicaciones Científicas De Investigación
Reactivity in Organometallic Chemistry
The reactivity of amorphous [YMe 3 ] n with 9-fluorenone in the field of organometallic chemistry has been studied, revealing significant insights into metal-organic interactions. A study found that the reaction of [YMe 3 ] n with 9-fluorenone led to the formation of homoleptic alkoxide [Y(OC 14 H 11 ) 3 ] x with high methyl group transfer economy via 1,2-addition reaction (Dietrich, Meermann, Törnroos, & Anwander, 2006).
Electroluminescent Materials
Studies in the field of materials science have shown the potential of fluorene derivatives in the development of electroluminescent materials. For instance, novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, displaying significant promise for use in device fabrication due to their high external quantum efficiencies (Huang, Wu, Wang, Yang, & Cao, 2004).
Phosphorescent Materials for OLEDs
Further research in materials science has explored the use of fluorene derivatives in organic light-emitting diodes (OLEDs). One study focused on homoleptic cyclometalated iridium complexes with fluorene derivatives, finding their application in producing highly efficient red phosphorescence, ideal for OLEDs (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).
Synthesis of Fluorescence Probes
In the realm of chemical synthesis, fluorene derivatives have been employed in the creation of fluorescence probes. For example, the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes has been accomplished, with these compounds showing promise as fluorescence probes for femtosecond solvation dynamics (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).
Fluorescent Sensing Applications
Fluorene derivatives have also found use in fluorescent sensing applications. One study demonstrated the synthesis of a lanthanide-organic framework based on fluorene, which showed high efficiency and selectivity in detecting a variety of cations and anions, marking it as a useful tool in environmental and chemical sensing (Li, Zhou, Bai, & Xing, 2020).
Photoreactions and Photochromism
Investigations into the photoreactions and photochromism of fluorene derivatives have been conducted, revealing their potential in developing novel photoresponsive materials. For instance, the photoreactions of photochromic fluorene derivatives have been studied, showing changes in color upon irradiation, which is reversible upon exposure to white light (Heller & Jenkins, 1984).
Safety And Hazards
Propiedades
IUPAC Name |
3-(9H-fluoren-9-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAUOGRXDRZGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(9H-fluoren-9-yl)-1,1-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

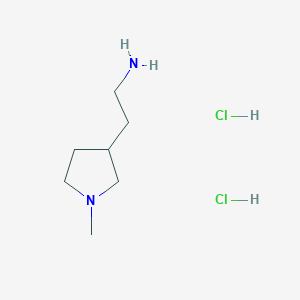

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)

![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
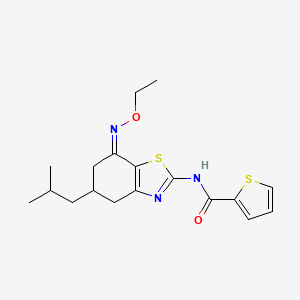

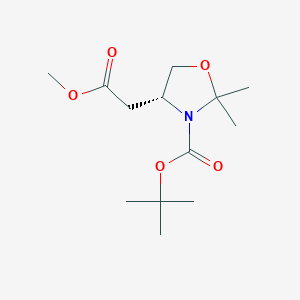

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
